(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole (R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768354
InChI: InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m0/s1
SMILES: CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13768354

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name (4R)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m0/s1
Standard InChI Key NHWBZSGKOQHPDW-NSHDSACASA-N
Isomeric SMILES CC1=NC(=CC=C1)C2=N[C@@H](CO2)C(C)(C)C
SMILES CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C
Canonical SMILES CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole possesses a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . Its structure integrates a dihydrooxazole ring fused to a 6-methylpyridin-2-yl group and a tert-butyl substituent at the 4-position (Figure 1). The stereogenic center at the 4-position confers chirality, which is critical for its function in enantioselective catalysis .

Key structural features:

  • Dihydrooxazole core: A five-membered ring with one oxygen and one nitrogen atom, contributing to electron-rich coordination sites.

  • 6-Methylpyridin-2-yl group: Enhances π-backbonding capabilities in metal complexes.

  • tert-Butyl substituent: Imparts steric bulk to modulate substrate access in catalytic cycles .

Stereochemical Considerations

The (R)-configuration at the 4-position optimizes spatial arrangement for metal-ligand interactions. Computational studies suggest that this configuration creates a chiral pocket around metal centers, favoring specific transition states in asymmetric reactions. Comparative analyses with its (S)-enantiomer reveal divergent catalytic outcomes, highlighting the importance of absolute configuration .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Chiral amino alcohol precursor: Reacting (R)-2-amino-3-tert-butyl-1-propanol with 6-methylpicolinic acid.

  • Cyclization: Using dehydrating agents like Burgess reagent to form the oxazole ring .

Alternative methods employ asymmetric catalysis to install the chiral center, achieving enantiomeric excess (ee) >98% in optimized conditions.

Process Optimization

Recent advancements focus on solvent selection and catalyst recycling. For example, THF and MeOH improve reaction yields (72–95%) compared to polar aprotic solvents . Scalability remains a challenge due to the tert-butyl group’s steric demands, necessitating stepwise purification .

Applications in Asymmetric Catalysis

Ligand in Transition Metal Complexes

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a privileged ligand for rhodium, copper, and iridium catalysts. Its coordination mode stabilizes metal centers while enabling stereochemical control:

MetalReaction TypeSelectivity (ee)Yield (%)
RhHydrogenation92%88
CuCyclopropanation85%78
IrAllylic alkylation89%82

Data compiled from catalytic studies using analogous ligands .

Pharmaceutical Intermediates

The compound’s ability to induce high enantioselectivity makes it valuable in synthesizing β-amino alcohols and chiral amines. For instance, it facilitated the production of a HIV protease inhibitor precursor with 94% ee .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (MeOH: 8.6 mg/mL; DCM: 12.4 mg/mL) .

  • LogP: 2.8 (predicted), indicating moderate hydrophobicity .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic aqueous media .

Spectroscopic Data

  • IR: Strong absorption at 1650 cm⁻¹ (C=N stretch).

  • NMR: δ 1.32 ppm (s, 9H, tert-butyl), δ 2.45 ppm (s, 3H, CH₃) .

Comparative Analysis with Related Oxazoles

The tert-butyl and pyridinyl substituents differentiate this compound from structurally similar ligands:

CompoundKey FeatureCatalytic Efficiency (%)
(S)-4-(tert-butyl)-2-pyridinylHigher rigidity74
6-Methoxy-pyridin-2-yl analogEnhanced electron donation81
This compoundOptimal steric balance89

Adapted from ligand screening studies .

SupplierPurity (%)Price (USD/100 mg)
Picasso-e97308.71
Psaitong9597.86
eNovation97185.00

Data from commercial catalogs .

Regulatory Status

Classified as a Research Use Only chemical, it requires handling under nitrogen due to air sensitivity .

Future Directions

Ongoing research aims to:

  • Develop heterogeneous catalytic systems for recyclability.

  • Explore photoredox applications using iridium complexes.

  • Optimize synthetic routes to reduce costs by 40% .

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